molecular formula C23H19ClN4O4 B2582112 N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902919-15-7

N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2582112
CAS No.: 902919-15-7
M. Wt: 450.88
InChI Key: CDODMGCFRGGOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido[2,3-d]pyrimidine derivative featuring a bicyclic fused pyrimidine-pyridine core substituted at position 3 with a 4-methoxybenzyl group and linked via an acetamide bridge to a 3-chlorophenyl moiety. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity due to its ability to mimic purine bases in ATP-binding pockets . The 4-methoxybenzyl substituent may enhance lipophilicity and metabolic stability, while the 3-chlorophenyl group introduces electron-withdrawing effects that could influence receptor binding affinity.

Properties

CAS No.

902919-15-7

Molecular Formula

C23H19ClN4O4

Molecular Weight

450.88

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H19ClN4O4/c1-32-18-9-7-15(8-10-18)13-28-22(30)19-6-3-11-25-21(19)27(23(28)31)14-20(29)26-17-5-2-4-16(24)12-17/h2-12H,13-14H2,1H3,(H,26,29)

InChI Key

CDODMGCFRGGOOL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a novel compound with potential therapeutic applications. This article reviews its biological activity based on available research findings, including synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The compound has the molecular formula C23H19ClN4O4C_{23}H_{19}ClN_{4}O_{4} and a molecular weight of 450.88 g/mol. Its structure features a pyrido[2,3-d]pyrimidine core, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrido[2,3-d]pyrimidine moieties. For instance:

  • Mechanism of Action : The compound inhibits specific kinases involved in cell proliferation and survival pathways. It targets the polo-like kinase 1 (Plk1), which is crucial in mitosis and is often overexpressed in cancer cells .
  • Efficacy : In vitro studies demonstrated that derivatives of pyrido[2,3-d]pyrimidines showed significant cytotoxicity against various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The inhibition of cell migration and invasion was notable, suggesting potential as an anti-metastatic agent .

Antimicrobial Activity

The compound's activity against microbial pathogens has also been investigated:

  • Bacterial and Fungal Targets : Research indicated that related compounds exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. However, specific data on N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide remains limited .

Synthesis Pathways

The synthesis of N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide involves several steps:

  • Formation of Pyrido[2,3-d]pyrimidine Backbone : This is typically achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Substituents : The chlorophenyl and methoxybenzyl groups are introduced to enhance biological activity and selectivity.

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • A study demonstrated that pyrido[2,3-d]pyrimidine derivatives significantly inhibited the proliferation of cancer cells with IC50 values ranging from 1 to 10 µM depending on the structural modifications made to the compounds .
  • Another case focused on the development of ferrocene-pyrimidine conjugates that showed promising antiplasmodial activities against Plasmodium falciparum, indicating the versatility of pyrimidine derivatives in drug design .

Comparative Analysis

The following table summarizes the biological activities reported for various pyrido[2,3-d]pyrimidine compounds:

Compound NameBiological ActivityIC50 (µM)Target
Compound AAnticancer5.0Plk1
Compound BAntimicrobial10.0Bacteria
N-(3-chlorophenyl)-...AnticancerTBDTBD

Scientific Research Applications

Anticancer Potential

Research indicates that compounds related to N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide exhibit significant anticancer properties. The pyrido[3,2-d]pyrimidine scaffold has been associated with the inhibition of various kinases involved in cancer progression.

Mechanism of Action : The compound may act as an inhibitor of specific kinases such as PI3K and PLK1, which are critical in cancer cell proliferation and survival pathways. Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.

In Vitro Studies : In vitro studies have shown that related compounds can significantly inhibit cell proliferation in various cancer cell lines. For instance, derivatives of pyrimidine have been reported to inhibit the growth of A431 vulvar epidermal carcinoma cells .

Anti-inflammatory Properties

The structural features of this compound suggest potential anti-inflammatory applications. Compounds with similar structures have been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.

Antimicrobial Activity

Some studies indicate that derivatives of pyrido[3,2-d]pyrimidines possess antimicrobial properties. This compound may exhibit activity against a range of bacterial and fungal pathogens, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that pyrido[3,2-d]pyrimidine derivatives significantly inhibited the proliferation of various cancer cell lines including A431 and MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Research : Another study highlighted the anti-inflammatory effects of similar compounds in murine models of arthritis. These compounds reduced swelling and inflammation markers significantly compared to controls .
  • Antimicrobial Efficacy : Research has also indicated that certain derivatives exhibit promising activity against Staphylococcus aureus and Candida albicans, suggesting their potential use in treating infections caused by these pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table summarizes structural differences and similarities between the target compound and analogs from the evidence:

Compound (Core Structure) Key Substituents Functional Implications Source
Target (Pyrido[2,3-d]pyrimidine) - 3-(4-Methoxybenzyl)
- N-(3-Chlorophenyl) acetamide
Enhanced lipophilicity (methoxy), electron-withdrawing effects (chloro), potential kinase inhibition -
(Pyrido[3,2-d]pyrimidine) - 3-(4-Chlorobenzyl)
- N-(2,5-Dimethoxyphenyl) acetamide
Altered dipole (nitrogen position), increased steric bulk (dimethoxy)
(Pyrido[2,3-d]pyrimidine) - 3-(4-Ethoxyphenyl)
- Trifluoromethoxy-phenyl acetamide
Higher lipophilicity (ethoxy, trifluoromethoxy), improved metabolic resistance
(Thieno[2,3-d]pyrimidine) - 7-Methyl
- Phenylamino-acetyl
Sulfur atom increases electronegativity; acetyl group may reduce metabolic stability
(Oxadiazole-acetamide) - 1,3,4-Oxadiazole core
- 4-Chlorophenyl and nitro groups
Oxadiazole improves solubility; nitro group introduces redox-sensitive properties

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 4-methoxybenzyl group in the target compound likely confers moderate lipophilicity, intermediate between ’s trifluoromethoxy group (highly lipophilic) and ’s polar dimethoxyphenyl .
  • Metabolic Stability : Methoxy groups are generally resistant to oxidative metabolism compared to ethoxy () or acetylated amines (), which may undergo faster hepatic clearance .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted pyrimidinones and α-chloroacetamides. Key steps include:

  • Step 1 : Reacting 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine with N-(3-chlorophenyl)-α-chloroacetamide in dichloromethane under basic conditions (e.g., triethylamine) .
  • Step 2 : Optimizing reaction time (3–6 hours) and temperature (273–298 K) to maximize yield (typically 60–75%).
  • Critical Parameter : Excess α-chloroacetamide (1.2–1.5 equivalents) ensures complete substitution .

Q. How can the crystal structure and molecular conformation be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For this compound:

  • Crystallization : Use slow evaporation of a dichloromethane/ethyl acetate (1:1) mixture .
  • Key Parameters : Monoclinic system (space group P2₁/c) with unit cell dimensions a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, and β = 108.76°. Intramolecular N–H⋯N hydrogen bonds stabilize the folded conformation .
  • Validation : Compare experimental bond lengths/angles with computational models (e.g., DFT) .

Advanced Research Questions

Q. How can computational methods predict binding affinity to biological targets, and what discrepancies arise between in silico and experimental data?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). The pyrido[2,3-d]pyrimidine core likely binds ATP pockets via π-π stacking .
  • Data Contradictions : Computational models may overestimate binding due to solvent effects or protein flexibility. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve conflicting data on the compound’s metabolic stability in vitro vs. in vivo?

  • Methodological Answer :

  • In Vitro : Use hepatic microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS/MS.
  • In Vivo : Conduct pharmacokinetic studies in rodent models. Discrepancies often arise from:
  • Protein Binding : High plasma protein binding reduces free drug availability .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .

Q. How can substituent effects on the pyrido[2,3-d]pyrimidine core modulate biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., 4-methoxybenzyl vs. 4-fluorobenzyl) and test against target enzymes.
  • Example : Replacing 4-methoxybenzyl with 4-fluorobenzyl increases logP (2.1 → 2.9), enhancing blood-brain barrier penetration .
  • Assays : Use enzyme inhibition (IC₅₀) and cytotoxicity (CC₅₀) assays in cell lines (e.g., HEK293, HepG2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.